molecular formula C19H12F3Na2O6PS2 B12503455 Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium

Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium

Cat. No.: B12503455
M. Wt: 534.4 g/mol
InChI Key: KPEQJSOLIWAFMM-UHFFFAOYSA-L
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Description

Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium: is a synthetic ligand known for its utility in various chemical reactions. It is often used in organic synthesis, particularly in hydrosilylation and hydrophobic reactions involving alkenes and vinyl acetate . The compound is characterized by its water solubility and stability, making it a valuable reagent in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium typically involves the reaction of 3-sulfonatophenyl and 4-trifluoromethylphenyl phosphine with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield. The compound is often obtained as a dihydrate, which is then purified to achieve a minimum purity of 97% .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and purity. The compound is usually produced in batches and stored under specific conditions to maintain its stability and effectiveness .

Chemical Reactions Analysis

Types of Reactions: Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .

Scientific Research Applications

Chemistry: In chemistry, Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium is used as a ligand in various catalytic processes. It is particularly effective in hydrosilylation reactions, where it facilitates the addition of silicon-hydrogen bonds to alkenes .

Biology and Medicine: Its ability to form stable complexes with metals makes it a valuable tool in medicinal chemistry .

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing the reaction rate . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion involved.

Comparison with Similar Compounds

    Triphenylphosphine: Another widely used ligand in organic synthesis.

    Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its use in catalytic processes.

    Bis(diphenylphosphino)ethane: Commonly used in coordination chemistry.

Uniqueness: Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium is unique due to its water solubility and stability, which are not commonly found in other similar compounds. Its ability to form stable complexes with metals and its effectiveness in hydrosilylation reactions further distinguish it from other ligands .

Properties

Molecular Formula

C19H12F3Na2O6PS2

Molecular Weight

534.4 g/mol

IUPAC Name

disodium;3-[(3-sulfonatophenyl)-[4-(trifluoromethyl)phenyl]phosphanyl]benzenesulfonate

InChI

InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)13-7-9-14(10-8-13)29(15-3-1-5-17(11-15)30(23,24)25)16-4-2-6-18(12-16)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2

InChI Key

KPEQJSOLIWAFMM-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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